molecular formula C24H30O14 B238336 Cornuside CAS No. 131189-57-6

Cornuside

Cat. No.: B238336
CAS No.: 131189-57-6
M. Wt: 542.5 g/mol
InChI Key: SMTKSCGLXONVGL-ZEIULZLQSA-N
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Mechanism of Action

Target of Action

Cornuside, a natural bis-iridoid glycoside derived from the fruit of Cornus officinalis Sieb, has been found to target several key proteins and pathways in the body. One of its primary targets is the High Mobility Group Box 1 (HMGB1) protein . HMGB1 is known to have critical functions in the body, and targeting this protein may have therapeutic effects . This compound also interacts with the Receptor for Advanced Glycation End Products (RAGE) and the AKT/Nrf2/NF-κB signaling pathway .

Mode of Action

This compound interacts with its targets to bring about a range of effects. It has been found to suppress HMGB1-induced excessive permeability . This leads to the recovery of vascular barrier integrity, which can have potential antiseptic activity . This compound also inhibits the phosphorylation of AKT and NF-κB inhibitor alpha, decreases the expression of proliferating cell nuclear antigen and cyclin D1, and increases the expression of p21 .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the MAPK and NF-κB signaling pathways, which are involved in inflammation and immune responses . It also impacts the RAGE/TXNIP/NF-κB signaling pathway, which plays a role in cognitive impairments . Furthermore, it has been found to suppress the secretion of TGFBIp by lipopolysaccharide (LPS), leading to reduced septic responses .

Result of Action

This compound has been found to have a range of molecular and cellular effects. It suppresses inflammation and regulates immune responses . It also reduces glucose-induced increase in cell viability and expression of pro-inflammatory cytokines . In addition, it has been found to reduce neuronal injuries, reduce amyloid plaque pathology, inhibit Tau phosphorylation, and repair synaptic damage .

Action Environment

Environmental factors can influence the action of this compound. For instance, the geographical environment has been found to have a significant impact on the accumulation of effective components in Cornus officinalis, the plant from which this compound is derived . .

Biochemical Analysis

Biochemical Properties

Cornuside interacts with various enzymes, proteins, and other biomolecules. The LC-DAD-MS (ESI+) analysis revealed the presence of 3-ferulic-3′-ellagic-difuranoside, scandoside methyl ester, and swertiamarin in the diethyl ether fraction, and this compound II in the ethyl acetate fraction . These interactions contribute to its biochemical properties and potential therapeutic effects.

Cellular Effects

It influences cell signaling pathways, gene expression, and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cornuside can be synthesized through various chemical reactions involving the glycosylation of iridoid precursors. The synthetic route typically involves the protection of hydroxyl groups, glycosylation using glycosyl donors, and subsequent deprotection steps. Reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane .

Industrial Production Methods: Industrial production of this compound primarily involves extraction from the fruit of Cornus officinalis. The extraction process includes drying the fruit, grinding it into a powder, and using solvents like ethanol or methanol to extract the active compounds. The extract is then purified using techniques such as column chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Cornuside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with different functional groups. These products are often studied for their enhanced or altered biological activities .

Scientific Research Applications

Cornuside has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cornuside is part of a group of iridoid glycosides found in Cornus officinalis. Similar compounds include:

This compound stands out due to its potent neuroprotective effects and its ability to modulate multiple signaling pathways involved in inflammation and oxidative stress. Its unique combination of biological activities makes it a promising candidate for further research and development in various therapeutic areas .

Biological Activity

Cornuside, an iridoid glycoside derived from the fruit of Cornus officinalis, has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article synthesizes current research findings on this compound's biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound (7-O-Galloylsecologanol) is one of the primary bioactive compounds in Cornus officinalis. Its pharmacological properties are attributed to its ability to modulate various signaling pathways involved in inflammation and oxidative stress. Key mechanisms include:

  • Inhibition of pro-inflammatory cytokines : this compound reduces the release of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) .
  • Neuroprotection : It has been shown to alleviate neuronal injuries and improve cognitive function in models of Alzheimer's disease by inhibiting amyloid plaque formation and tau phosphorylation .
  • Antioxidant activity : this compound increases the activity of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), reducing oxidative stress markers such as malondialdehyde (MDA) .

1. Neurodegenerative Diseases

Research indicates that this compound may serve as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's. In a study involving triple-transgenic mice (3 × Tg-AD), this compound administration improved memory deficits and synaptic plasticity through modulation of astrocyte activation via the AKT/Nrf2/NF-κB signaling pathway .

Parameter Control This compound Low Dose This compound High Dose
Memory Score456075
SOD Activity5.07.59.0
MDA Levels10.06.04.0

2. Inflammatory Conditions

This compound has demonstrated efficacy in reducing inflammation in various models, including psoriasis and lung injury induced by particulate matter (PM2.5). In a psoriasis model, this compound treatment led to decreased skin inflammation and reduced Th1/Th17 cell infiltration while promoting Th2 cell aggregation .

In lung injury models, this compound administration improved lung function by decreasing TNF-α levels and modulating the TLR4-mTOR signaling pathway .

Alzheimer’s Disease Model

A study utilized a 3 × Tg-AD mouse model to assess this compound's effects on cognitive impairment. The results indicated significant improvements in learning and memory capabilities, attributed to reduced neuroinflammation and enhanced neuronal survival .

Psoriasis Model

In a mouse model of psoriasis induced by imiquimod, this compound treatment resulted in a significant reduction in skin erythema and thickness, with a corresponding decrease in inflammatory cytokines .

Properties

CAS No.

131189-57-6

Molecular Formula

C24H30O14

Molecular Weight

542.5 g/mol

IUPAC Name

methyl (2R,3S,4R)-3-ethenyl-4-[2-(3,4,5-trihydroxybenzoyl)oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate

InChI

InChI=1S/C24H30O14/c1-3-11-12(4-5-35-21(32)10-6-14(26)17(28)15(27)7-10)13(22(33)34-2)9-36-23(11)38-24-20(31)19(30)18(29)16(8-25)37-24/h3,6-7,9,11-12,16,18-20,23-31H,1,4-5,8H2,2H3/t11-,12+,16+,18+,19-,20+,23+,24-/m0/s1

InChI Key

SMTKSCGLXONVGL-ZEIULZLQSA-N

Isomeric SMILES

COC(=O)C1=CO[C@@H]([C@H]([C@H]1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C(C1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O

Appearance

Powder

Key on ui other cas no.

131189-57-6

Synonyms

cornuside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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